5-[[4-[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy]methyl]furan-2-carboxylic acid
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Overview
Description
5-[[4-[2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy]methyl]-2-furancarboxylic acid is a stilbenoid.
Scientific Research Applications
Synthesis and Chemical Properties
Microwave-Induced Synthesis : This compound has been synthesized via microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions. This method offers a convenient, one-pot synthesis route for fluorine-containing compounds like 5-[[4-[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy]methyl]furan-2-carboxylic acid, demonstrating an efficient approach for preparing such complex molecules (Ramarao et al., 2004).
Analytical and Spectral Study : The compound has been included in studies focused on the analysis and spectral characterization of furan ring-containing organic ligands. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields (Patel, 2020).
Bioactive Compound Research
Anti-Tobacco Mosaic Virus Activities : Research has identified derivatives of furan-2-carboxylic acid, a related compound, which exhibit significant anti-tobacco mosaic virus activities. This highlights the potential of such compounds in developing treatments or preventive measures against plant viral diseases (Wu et al., 2018).
Antimycobacterial Properties : Studies on methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a compound structurally similar to this compound, have shown promising results in antimycobacterial applications. These compounds have the potential to interfere with iron homeostasis, which could be significant in developing new treatments for mycobacterial infections (Mori et al., 2022).
Properties
Molecular Formula |
C22H16FNO5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
5-[[4-[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy]methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C22H16FNO5/c1-27-21-11-14(10-16(12-24)15-3-5-17(23)6-4-15)2-8-19(21)28-13-18-7-9-20(29-18)22(25)26/h2-11H,13H2,1H3,(H,25,26)/b16-10+ |
InChI Key |
OBFVZGKWVQGPIN-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)F)OCC3=CC=C(O3)C(=O)O |
SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)F)OCC3=CC=C(O3)C(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)F)OCC3=CC=C(O3)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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